molecular formula C14H16ClN3O2 B14993058 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide

Cat. No.: B14993058
M. Wt: 293.75 g/mol
InChI Key: WPMJSEDPLLDMHE-UHFFFAOYSA-N
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Description

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide is unique due to the specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C14H16ClN3O2/c1-9(2)16-12(19)7-8-13-17-14(18-20-13)10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,19)

InChI Key

WPMJSEDPLLDMHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC1=NC(=NO1)C2=CC=CC=C2Cl

Origin of Product

United States

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